molecular formula C16H15ClN4O2S B11180033 Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 907971-36-2

Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11180033
CAS No.: 907971-36-2
M. Wt: 362.8 g/mol
InChI Key: KGGXBQKDTSHIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by:

  • A 3-chlorobenzylsulfanyl group at position 2 of the triazolo[1,5-a]pyrimidine core.
  • A methyl group at position 5.
  • An ethyl carboxylate moiety at position 6.

This compound is structurally related to bioactive triazolopyrimidines, which are explored for applications in medicinal chemistry and agrochemicals due to their heterocyclic diversity and tunable electronic properties .

Properties

CAS No.

907971-36-2

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

ethyl 2-[(3-chlorophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H15ClN4O2S/c1-3-23-14(22)13-8-18-15-19-16(20-21(15)10(13)2)24-9-11-5-4-6-12(17)7-11/h4-8H,3,9H2,1-2H3

InChI Key

KGGXBQKDTSHIEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC(=CC=C3)Cl)N=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(3-chlorophenyl)methyl]thio]-7-methyl-, ethyl ester typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable triazole intermediate, followed by its reaction with a pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The preparation method is designed to be simple and suitable for large-scale production, ensuring good solubility and stability of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group and ester moiety serve as primary sites for nucleophilic substitution:

Reaction Type Reagents/Conditions Product Reference
Thioether substitutionAlkyl halides, K₂CO₃, DMF, 25°C, 8hReplacement of -S- group with alkyl/aryl substituents
Ester hydrolysisNaOH (aq)/HCl (aq), refluxCarboxylic acid formation (6-carboxylic acid derivative)
  • The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a key step for further derivatization.

  • Thioether groups participate in alkylation reactions, enabling structural diversification for pharmacological studies.

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing Agent Conditions Product Application
H₂O₂Acetic acid, 50°C, 2hSulfoxide (-SO-)Enhanced water solubility
m-CPBACH₂Cl₂, 0°C to RT, 4hSulfone (-SO₂-)Improved metabolic stability
  • Sulfone derivatives exhibit increased electrophilicity, facilitating further reactions at the sulfur center.

  • Controlled oxidation is critical for modifying bioavailability in drug development.

Cyclization and Ring Functionalization

The triazolo-pyrimidine core enables cyclization reactions:

Reaction Catalyst/Conditions Product Key Finding
Intramolecular cyclizationCuI, DMF, 120°C, 12hFused tetracyclic structuresImproved kinase inhibition activity
Cross-couplingPd(PPh₃)₄, aryl boronic acids, 80°CAryl-substituted triazolo-pyrimidinesEnhanced binding to ATP pockets
  • Cyclization reactions expand the compound’s scaffold, enabling exploration of structure-activity relationships (SAR) .

  • Palladium-catalyzed couplings introduce aromatic groups, optimizing interactions with hydrophobic enzyme domains .

Electrophilic Aromatic Substitution

The 3-chlorobenzyl group participates in limited electrophilic substitution due to deactivation by the chlorine atom:

Reagent Conditions Position Product
HNO₃/H₂SO₄0°C, 2hPara to ClNitro-substituted derivative
SO₃/H₂SO₄100°C, 4hMeta to ClSulfonic acid derivative
  • Nitration occurs para to the chlorine atom, while sulfonation favors the meta position.

  • These derivatives are intermediates for synthesizing fluorescent probes or surfactants .

Comparative Reactivity of Analogues

Key differences in reactivity among structurally similar compounds:

Compound Reactivity Profile Unique Feature
Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-methyl derivative Faster sulfoxide formation due to steric effectsOrtho-Cl enhances oxidation kinetics
Ethyl 7-propyl- triazolo[1,5-a]pyrimidine-6-carboxylatePropyl chain increases lipophilicity, slowing hydrolysisImproved membrane permeability

Scientific Research Applications

Anticancer Activity

The triazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Compounds within this category have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanisms of Action : These compounds often target specific molecular pathways involved in tumor growth and survival. For instance, some derivatives have been shown to inhibit the MDM2-p53 protein-protein interaction, which is crucial for regulating cell cycle and apoptosis in cancer cells .
  • Case Studies : Research indicates that ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits cytotoxic effects against several cancer cell lines. For example, studies have reported promising results in inhibiting the growth of breast and lung cancer cell lines .

Antimicrobial Properties

In addition to anticancer activity, this compound shows potential antimicrobial effects:

  • Broad-Spectrum Activity : Triazolo-pyrimidine derivatives are known for their efficacy against various bacterial and fungal strains. The presence of the sulfanyl group enhances their interaction with microbial targets, potentially disrupting essential biological functions.
  • Research Findings : Studies have indicated that similar compounds exhibit significant antibacterial activity against resistant strains of bacteria, making them candidates for further development as antimicrobial agents .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes:

  • Target Enzymes : Compounds with this scaffold may act as inhibitors of key enzymes involved in metabolic pathways or disease processes. For instance, they have been studied as potential inhibitors of carbonic anhydrase and other critical enzymes involved in tumor metabolism.
  • Biological Implications : By inhibiting these enzymes, the compound could alter metabolic pathways that are upregulated in cancer cells or pathogens, providing a therapeutic avenue for treatment .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors:

  • Synthetic Routes : Common methods include the condensation of triazole derivatives with carbonyl compounds followed by functionalization to introduce the chlorobenzyl and ethyl groups. Advanced techniques such as microwave-assisted synthesis may enhance yields and reduce reaction times.
StepReaction TypeKey ReactantsConditions
1CondensationTriazole + AldehydeAcid catalyst
2FunctionalizationSulfur source + Alkyl halideBase catalyst
3PurificationCrystallization/ChromatographySolvent-based

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(3-chlorophenyl)methyl]thio]-7-methyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s 3-chlorobenzylsulfanyl group distinguishes it from analogues with alternative substituents. Key comparisons include:

Compound Name Substituents Key Structural Differences Evidence ID
Ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Phenyl (position 7), methyl (position 5) Lack of sulfanyl group and chlorine substitution
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate 2-Chlorophenyl (position 7), benzylsulfanyl (position 2) Dihydro core and 2-chlorophenyl vs. 3-chlorobenzyl
Ethyl 2-(ethylthio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Ethylthio (position 2) Smaller alkyl chain vs. aromatic 3-chlorobenzyl

Electronic Impact :

  • Dihydro derivatives (e.g., ) exhibit reduced aromaticity, altering redox behavior and solubility .

Key Observations :

  • Microwave synthesis (e.g., ) reduces reaction time but requires specialized equipment.
  • Ionic liquid methods () improve regioselectivity for amino-substituted derivatives.

Physicochemical Properties

Data from related compounds suggest trends:

Property Target Compound (Inferred) Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-dihydro derivative () Ethyl 7-amino-2-cyclobutyl derivative ()
Melting Point Not reported Not reported 206°C (similar solid-state stability)
Solubility Moderate (ethyl carboxylate) Low (dihydro core, aromatic groups) Moderate (amino group enhances polarity)
Spectral Data (¹H NMR) Expected δ 7.3–7.5 (3-chlorobenzyl) δ 7.14–7.41 (aromatic protons) δ 1.23–8.12 (multiplet for aromatic and ethyl groups)

Notable Trends:

  • Ethyl carboxylate at position 6 improves solubility in polar solvents across derivatives .
  • Chlorine substituents (e.g., 3-chlorobenzyl) increase molecular weight and lipophilicity, impacting bioavailability .

Structure-Activity Relationships (SAR) :

  • Sulfanyl groups at position 2 are critical for binding to biological targets (e.g., enzymes or receptors) .
  • Chlorine atoms enhance metabolic stability and target affinity .

Biological Activity

Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structure of this compound incorporates a triazolo-pyrimidine framework, which is known for its diverse pharmacological properties.

Chemical Structure

The molecular formula for this compound can be represented as follows:

C14H14ClN3O2SC_{14}H_{14}ClN_{3}O_{2}S

Antitumor Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antitumor properties. For instance, compounds with similar structures have shown potent inhibitory effects against various cancer cell lines. A study evaluated the antiproliferative activity of several triazolo-pyrimidine derivatives using the MTT assay against MDA-MB-231 and MCF-7 breast cancer cell lines. Among these, compounds with modifications at the 6-carboxylate position exhibited IC50 values ranging from 17.83 μM to 19.73 μM, indicating promising antitumor efficacy compared to standard treatments like Cisplatin .

CompoundIC50 (μM)Cell Line
4c17.83MDA-MB-231
4j19.73MCF-7

Antimicrobial Activity

The biological activity of triazolo-pyrimidines extends beyond anticancer effects; they also show antimicrobial properties. Compounds related to this compound have been reported to possess antibacterial activity against various pathogens. In vitro studies indicated that certain derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria .

The mechanism underlying the biological activities of triazolo-pyrimidines often involves the inhibition of key enzymes or pathways associated with cell proliferation and survival. For example, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial function . Additionally, the presence of halogenated groups (like chlorine) can enhance the interaction with biological targets due to increased lipophilicity and improved binding affinity .

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated a series of triazolo-pyrimidine derivatives for their anticancer potential. The results indicated that modifications at specific positions significantly affected their biological activity. Notably, one derivative demonstrated an IC50 value comparable to established chemotherapeutic agents, highlighting the potential for these compounds in cancer treatment .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of triazolo-pyrimidines against multi-drug resistant bacterial strains. The results showed that certain derivatives not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics . This suggests a promising avenue for developing new antimicrobial therapies.

Q & A

Q. Table 1: Synthesis Conditions

ComponentAmount/Concentration
3-Amino-5-(3-chlorobenzylthio)-1,2,4-triazole1 mmol
2-Chlorobenzaldehyde1 mmol
Ethyl acetoacetate1 mmol
SolventEthanol (3 mL)
Temperature323 K
Reaction Time30 minutes

Basic Structural Characterization: How is the molecular conformation validated experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) confirms the planar bicyclic triazolopyrimidine core (maximum deviation: 0.034 Å for C8). The 3-chlorobenzyl and terminal phenyl groups are nearly perpendicular to the core (dihedral angles: 89.45° and 87.03°, respectively). π-π stacking interactions between triazolopyrimidine rings (centroid distances: 3.63–3.88 Å) stabilize the crystal lattice. Refinement parameters (R factor = 0.048, wR = 0.143) ensure high data reliability .

Q. Table 2: Key Crystallographic Data

ParameterValue
Space GroupTriclinic, P1P\overline{1}
Unit Cell Dimensionsa=7.5884A˚,b=10.7303A˚,c=14.8825A˚a = 7.5884 \, \text{Å}, \, b = 10.7303 \, \text{Å}, \, c = 14.8825 \, \text{Å}
Dihedral Angles89.45° (chlorobenzyl), 87.03° (phenyl)
π-π Stacking Distances3.63 Å, 3.88 Å

Advanced Synthesis Optimization: How can computational methods improve reaction design?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD integrates computational and experimental data to optimize reaction conditions, such as solvent selection or catalyst design. This approach shortens development time by 30–50% and improves yield predictability .

Advanced Structure-Activity Relationship (SAR): How does the 3-chlorobenzyl substituent influence biological activity compared to analogs?

Methodological Answer:
Comparative studies with analogs (e.g., 2,4-dichlorophenyl or trifluoromethyl derivatives) reveal that the 3-chlorobenzyl group enhances lipophilicity and steric bulk, potentially improving target binding. For instance, replacing the 3-chlorobenzyl with a 2,6-difluorophenyl group reduces π-π stacking efficiency, as seen in altered centroid distances (3.88 Å vs. 3.63 Å in the parent compound) .

Data Contradiction Analysis: How to resolve discrepancies in reported dihedral angles for similar triazolopyrimidines?

Methodological Answer:
Discrepancies arise from substituent effects or crystallographic resolution differences. For example, dihedral angles in Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate (89.2°) vs. the title compound (89.45°) reflect minor electronic variations. Cross-validation using high-resolution SC-XRD (R factor < 0.05) and DFT simulations ensures accuracy .

Spectroscopic Characterization: What are the diagnostic 1H^1H1H NMR signals for this compound?

Methodological Answer:
Key 1H^1H NMR signals (CDCl3_3, 400 MHz):

  • δ 10.89 (s, 1H, NH),
  • δ 7.14–7.41 (m, 9H, aromatic H),
  • δ 4.02 (q, 2H, OCH2_2CH3_3),
  • δ 2.59 (s, 3H, CH3_3).
    The NH proton at δ 10.89 confirms hydrogen bonding, while the ethyl quartet (δ 4.02) and methyl singlet (δ 2.59) validate ester and methyl groups, respectively .

Thermodynamic Stability: What factors contribute to the compound’s crystalline stability?

Methodological Answer:
The stability arises from intramolecular hydrogen bonds (N–H···O, 2.89 Å) and intermolecular π-π interactions (3.63–3.88 Å). Lattice energy calculations using SHELXL refine thermal displacement parameters (UisoU_{\text{iso}}) to < 0.06 Å2^2, indicating minimal molecular vibration and robust packing .

Biological Activity Exploration: What strategies identify potential therapeutic targets for this compound?

Methodological Answer:
Docking studies against purine-binding enzymes (e.g., kinases) leverage the triazolopyrimidine scaffold’s resemblance to adenine. In vitro assays (IC50_{50}) and ADMET profiling (e.g., CYP450 inhibition) prioritize candidates. Analogues with EC50_{50} < 1 µM in cancer cell lines suggest anticancer potential, though direct data for this compound requires further validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.